Cas no 2138251-69-9 (4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde)
4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2138251-69-9
- EN300-840900
- 4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde
- 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde
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- Inchi: 1S/C12H9F3N2O/c1-17-5-9(12(14)15)11(16-17)7-2-3-8(6-18)10(13)4-7/h2-6,12H,1H3
- InChI Key: CZNYMPNLLDDVME-UHFFFAOYSA-N
- SMILES: FC(C1=CN(C)N=C1C1C=CC(C=O)=C(C=1)F)F
Computed Properties
- Exact Mass: 254.06669740g/mol
- Monoisotopic Mass: 254.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 34.9Ų
4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840900-1g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 1g |
$1129.0 | 2023-09-02 | ||
| Enamine | EN300-840900-5g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 5g |
$3273.0 | 2023-09-02 | ||
| Enamine | EN300-840900-10g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 10g |
$4852.0 | 2023-09-02 | ||
| Enamine | EN300-840900-0.05g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
| Enamine | EN300-840900-0.1g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 0.1g |
$993.0 | 2025-02-21 | |
| Enamine | EN300-840900-0.25g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 0.25g |
$1038.0 | 2025-02-21 | |
| Enamine | EN300-840900-0.5g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 0.5g |
$1084.0 | 2025-02-21 | |
| Enamine | EN300-840900-1.0g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 | |
| Enamine | EN300-840900-2.5g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 2.5g |
$2211.0 | 2025-02-21 | |
| Enamine | EN300-840900-5.0g |
4-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]-2-fluorobenzaldehyde |
2138251-69-9 | 95.0% | 5.0g |
$3273.0 | 2025-02-21 |
4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde
Chemical Profile of 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde (CAS No. 2138251-69-9)
4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde, identified by its CAS number 2138251-69-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzaldehyde derivatives, characterized by the presence of a benzaldehyde moiety linked to a pyrazole ring. The structural features of this molecule, particularly the incorporation of fluorine atoms and a difluoromethyl group, contribute to its unique chemical properties and potential biological activities.
The molecular structure of 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde consists of a benzaldehyde group attached to a pyrazole ring, which is further substituted with a 1-methyl group and a 2-fluorobenzaldehyde moiety. The presence of fluorine atoms at the 4-position and 2-position of the benzene ring, along with the difluoromethyl group at the 4-position of the pyrazole ring, enhances its lipophilicity and metabolic stability. These structural attributes make it an attractive candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in the development of novel compounds that exhibit potent biological activity while maintaining favorable pharmacokinetic profiles. 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde has been investigated for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its unique structural features suggest that it may interact with multiple biological targets, making it a promising scaffold for the development of small-molecule drugs.
One of the most compelling aspects of 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrazole ring is a well-known pharmacological moiety that has been incorporated into numerous drug candidates due to its ability to modulate enzyme activity and receptor binding. By combining this scaffold with other functional groups such as aldehydes and fluorinated aromatic rings, researchers can generate molecules with tailored biological properties.
Recent studies have highlighted the importance of fluorine atoms in enhancing the bioavailability and efficacy of pharmaceutical compounds. The introduction of fluorine into aromatic rings can lead to increased metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. In the case of 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde, the presence of two fluorine atoms at strategic positions within the molecule suggests that it may exhibit enhanced pharmacological activity compared to its non-fluorinated counterparts.
The synthesis of 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl-2-fluorobenzaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazoles and benzaldehyde derivatives, followed by functional group modifications such as fluorination and methylation. Advances in synthetic methodologies have enabled researchers to access complex molecules like this one with increasing efficiency and precision.
The biological evaluation of 4-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yll2-fluorobenzaldehyde has revealed several promising activities in preclinical models. For instance, studies have shown that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and cancer progression. Additionally, its interaction with specific receptors has been investigated for potential applications in treating neurological disorders. These findings underscore the importance of further exploring its pharmacological profile in vitro and in vivo.
In conclusion,4 - 4 - (difluoro methyl) - 1 - methyl - 1 H - pyrazol - 3 - yl - 2 - fluoro benz aldehyde (CAS No .213825169 -9 ) represents an intriguing compound with significant potential in pharmaceutical research . Its unique structural features , combined with its observed biological activities , make it a valuable scaffold for developing novel therapeutic agents . As research continues to uncover new applications for this molecule , it is likely to play an increasingly important role in drug discovery efforts across multiple therapeutic areas .
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